N-(2-Chloro-4-methoxyphenyl)acetamide
Description
Properties
CAS No. |
31601-42-0 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-(2-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
WASAUEQJQJLVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2-Chloro-4-methoxyaniline with Chloroacetyl Chloride
- Starting Materials: 2-Chloro-4-methoxyaniline and chloroacetyl chloride.
- Solvent and Conditions: The aniline derivative is dissolved in a suitable solvent such as acetic acid or ethanol, often cooled in an ice bath to control the exothermic reaction.
- Addition: Chloroacetyl chloride is added dropwise to the stirred solution of 2-chloro-4-methoxyaniline.
- Reaction Time: Stirring is continued for 1 to 2 hours at low temperature, then allowed to proceed at room temperature for several hours (up to overnight).
- Workup: After completion, the reaction mixture is poured into an aqueous sodium acetate solution or ice-cold water to precipitate the product.
- Isolation: The precipitate is filtered, washed with cold water, and dried.
- Purification: Recrystallization from ethanol or ethanol/water mixtures yields pure N-(2-chloro-4-methoxyphenyl)acetamide as colorless crystals.
- Yield: Typically around 38-80%, depending on exact conditions and purity of reagents.
- Dissolving 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid, cooling in an ice bath, and adding 0.047 mol of chloroacetyl chloride portionwise under stirring. After reaction, sodium acetate solution is added, precipitate formed after 30 minutes stirring at room temperature is filtered and recrystallized from ethanol to give the compound in 80% yield with melting point around 125 °C (398.6–400.3 K).
Aqueous Amine Reaction with Chloroacetyl Chloride
- Starting Materials: Aqueous solution of 2-chloro-4-methoxyaniline or related amine.
- Addition: Chloroacetyl chloride is added dropwise to the aqueous amine solution with stirring.
- Reaction Time: Stirring overnight at room temperature.
- Isolation: The product precipitates upon pouring the reaction mixture into ice-cold water.
- Purification: Filtration, washing, drying, and recrystallization from ethanol.
- This method is similar to the direct acylation but uses aqueous amine solutions.
- Reaction progress is monitored by thin layer chromatography.
- Characterization includes melting point, IR spectroscopy (showing amide NH stretch around 3286 cm^-1, carbonyl stretch near 1658 cm^-1), and mass spectrometry confirming molecular ion peaks around m/z 199 consistent with the compound.
Reflux Method in Ethanol
- Starting Materials: 2-chloro-4-methoxyaniline dissolved in ethanol.
- Addition: Chloroacetyl chloride is added dropwise under stirring.
- Reaction: The mixture is refluxed for 2 to 2.5 hours.
- Workup: The reaction mixture is poured into ice-cold water to precipitate the product.
- Isolation and Purification: Filtration and recrystallization from ethanol.
- Yields reported in this method range from 82-85% for similar chloroacetamide derivatives.
- Melting points and spectral data confirm the structure.
Summary Table of Preparation Parameters
| Preparation Method | Starting Materials | Solvent | Temperature/Time | Workup Procedure | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|---|---|---|
| Direct Acylation in Acetic Acid | 2-chloro-4-methoxyaniline + chloroacetyl chloride | Acetic acid | Ice bath addition, room temp stirring overnight | Sodium acetate aqueous quench, filtration, recrystallization | ~80 | ~125 (398.6–400.3 K) | IR: NH 3292 cm^-1, C=O 1660 cm^-1; MS m/z 199 |
| Aqueous Amine Reaction | Aqueous 2-chloro-4-methoxyaniline + chloroacetyl chloride | Water | Room temp, overnight stirring | Ice-cold water precipitation, filtration, recrystallization | 38-83 | 118-120 | IR: NH 3286 cm^-1, C=O 1658 cm^-1; MS m/z 199 |
| Reflux in Ethanol | 2-chloro-4-methoxyaniline + chloroacetyl chloride | Ethanol | Reflux 2-2.5 hours | Ice-cold water precipitation, filtration, recrystallization | 82-85 | 118-120 | TLC, melting point, IR spectrum |
Analytical Techniques for Confirmation
- Melting Point Determination: Used to assess purity and confirm identity.
- Thin Layer Chromatography: Monitors reaction progress and purity.
- Fourier Transform Infrared Spectroscopy: Characteristic amide NH stretch (~3280-3300 cm^-1), carbonyl stretch (~1650-1660 cm^-1), C-Cl stretch (~540-785 cm^-1), and aromatic ring vibrations.
- Mass Spectrometry: Molecular ion peak at m/z 199 consistent with molecular weight.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows amide NH singlet, aromatic protons, and methoxy group signals.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives such as N-(2-amino-4-methoxyphenyl)acetamide.
Oxidation Reactions: Products include 2-chloro-4-methoxybenzoic acid.
Reduction Reactions: Products include 2-chloro-4-methoxyaniline.
Scientific Research Applications
N-(2-Chloro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process . Its anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
Ortho/para-Substituted Derivatives
Meta-Substituted Derivatives
Anticancer Activity
Enzyme Inhibition
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A selective MAO-A inhibitor (IC₅₀ = 0.028 mM), highlighting the role of chloro substituents in enzyme binding .
- Milacemide Derivatives : Inhibit MAO-B, critical in Parkinson’s disease. The absence of a trifluoromethyl or sulfonyl group in N-(2-Chloro-4-methoxyphenyl)acetamide may limit MAO-B affinity .
Analgesic and Anti-inflammatory Activity
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Shows analgesic efficacy comparable to paracetamol, attributed to the sulfonamide group .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| This compound | 199.63 | 364.4 | 1.259 | 2-Cl, 4-OCH₃ |
| N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide | 293.72 | N/A | N/A | 3-Cl, 4-F, 4-OCH₃ |
| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 314.59 | N/A | N/A | 4-Cl, 2,6-Cl₂ |
| N-(4-Methoxyphenyl)acetamide | 165.19 | N/A | N/A | 4-OCH₃ |
- Crystal Structure: Meta-substituted trichloro-acetamides exhibit monoclinic or triclinic systems, whereas ortho/para derivatives like this compound likely adopt distinct packing due to steric and electronic differences .
Q & A
Q. Analytical validation :
- NMR spectroscopy : Compare NMR peaks (e.g., methoxy singlet at δ 3.8 ppm, acetamide carbonyl at δ 168 ppm in ) to reference data .
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 214.05 (theoretical for CH_{10ClNO) .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR : Key signals include:
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and C-O (methoxy, ~1250 cm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; C-O methoxy: ~1.43 Å) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of derivatives?
Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against E. coli ATCC 25922) .
- Purity verification : HPLC-MS to confirm compound integrity (>98% purity) .
- Positive controls : Compare with known agents (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
Example : A derivative with a 4-fluorophenyl substitution showed enhanced anticancer activity (IC = 12 µM) but reduced antimicrobial effects, highlighting substituent-dependent bioactivity .
Advanced: How do substitution patterns on the phenyl ring influence biological activity, and what strategies validate structure-activity relationships (SAR)?
Answer:
- Substituent effects :
- Validation strategies :
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity .
- Comparative bioassays : Test derivatives with systematic substitutions (e.g., -OCH, -NO, -F) against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Q. Workflow :
Collect data (Mo-Kα radiation, λ = 0.71073 Å).
Solve via direct methods (SHELXT).
Refine with anisotropic displacement parameters (R < 5%) .
Advanced: How can hydrogen bonding networks in the crystal structure inform molecular interaction studies?
Answer:
Hydrogen bonds (e.g., N-H···O=C) stabilize crystal packing and mimic biological interactions (e.g., enzyme binding).
- Analysis tools : Mercury (CCDC) or OLEX2 to visualize H-bond networks .
- Case study : In this compound, intermolecular N-H···O bonds (2.89 Å) form chains along the b-axis, suggesting potential for π-stacking in drug-receptor interactions .
Implications : Such patterns guide co-crystallization studies with target proteins (e.g., kinases) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
